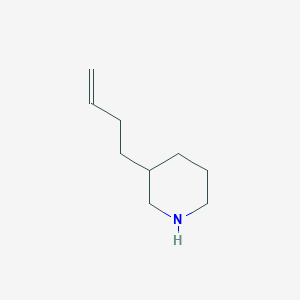
3-丁烯-3-基哌啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(but-3-en-1-yl)piperidine is an organic compound that belongs to the class of piperidines Piperidines are six-membered heterocyclic compounds containing one nitrogen atom The structure of 3-(but-3-en-1-yl)piperidine includes a piperidine ring with a but-3-enyl substituent at the third position
科学研究应用
3-(but-3-en-1-yl)piperidine has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in the study of biological pathways and mechanisms due to its structural similarity to biologically active piperidine derivatives.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
作用机制
Target of Action
3-But-3-enylpiperidine is a derivative of piperidine . Piperidine and its derivatives are known to have a wide range of pharmacological properties, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertensive, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant effects . .
Mode of Action
Piperidine derivatives, such as bupropion, are known to exert their pharmacological effects by weakly inhibiting the enzymes involved in the uptake of neurotransmitters norepinephrine and dopamine from the synaptic cleft, therefore prolonging their duration of action within the neuronal synapse and the downstream effects of these neurotransmitters . It’s plausible that 3-But-3-enylpiperidine might have a similar mode of action, but this needs to be confirmed with further studies.
Biochemical Pathways
Piperidine and its derivatives are known to interact with various biochemical pathways These interactions can have a broad impact on metabolic, signaling, disease, drug, and physiological pathways
Pharmacokinetics
The pharmacokinetics of drugs can be manipulated through dosing changes, food administration, management of drug interactions, and adherence through directly observed therapy
Result of Action
Piperidine derivatives are known to have a variety of biological functions, such as immune regulation, angiogenesis, wound healing, and antitumor activity
Action Environment
Environmental factors can significantly influence the pharmacokinetics and pharmacodynamics of drugs
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(but-3-en-1-yl)piperidine can be achieved through several synthetic routes. One common method involves the alkylation of piperidine with 3-butenyl halides under basic conditions. The reaction typically proceeds as follows:
Starting Materials: Piperidine and 3-butenyl halide.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Procedure: The piperidine is deprotonated by the base, forming a nucleophilic piperidine anion, which then attacks the electrophilic carbon of the 3-butenyl halide, resulting in the formation of 3-(but-3-en-1-yl)piperidine.
Industrial Production Methods: Industrial production of 3-(but-3-en-1-yl)piperidine may involve continuous flow processes to enhance efficiency and yield. The use of catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions: 3-(but-3-en-1-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the butenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Reduced piperidine derivatives.
Substitution: Substituted piperidine derivatives.
相似化合物的比较
Piperidine: The parent compound, which lacks the butenyl substituent.
3-Aminopiperidine: A derivative with an amino group at the third position.
3-Butylpiperidine: A derivative with a butyl group instead of a butenyl group.
Comparison: 3-(but-3-en-1-yl)piperidine is unique due to the presence of the butenyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The unsaturation in the butenyl group allows for additional chemical transformations and interactions that are not possible with saturated derivatives like 3-butylpiperidine.
属性
IUPAC Name |
3-but-3-enylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c1-2-3-5-9-6-4-7-10-8-9/h2,9-10H,1,3-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFANOYFXELISQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1CCCNC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
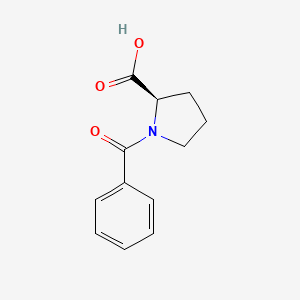
![2-ethyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]butanamide](/img/structure/B2445739.png)
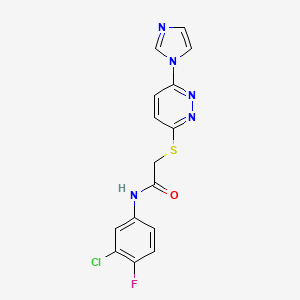
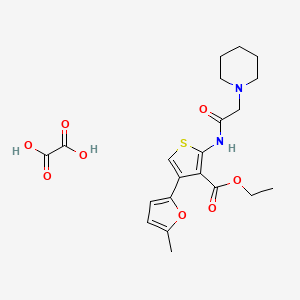
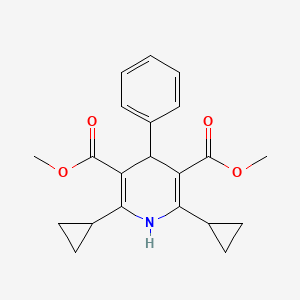
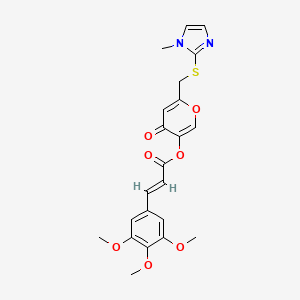
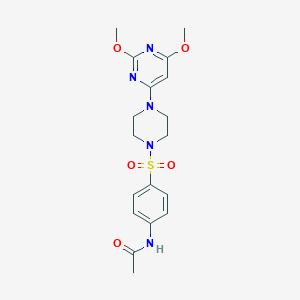
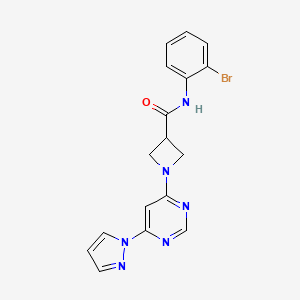
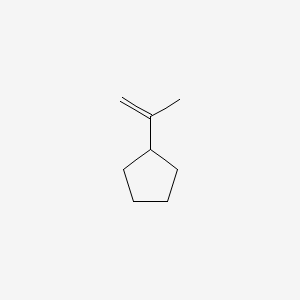
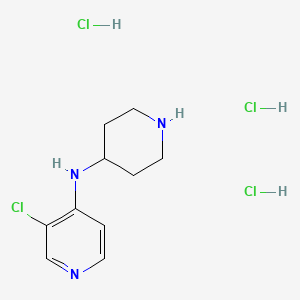
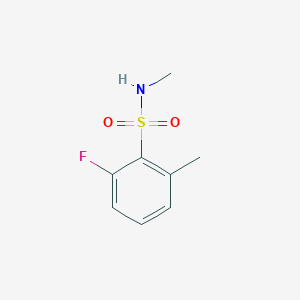
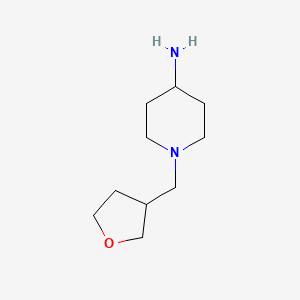
![5-chloro-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-6-hydroxynicotinamide](/img/structure/B2445757.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2445758.png)
